2-Fluoro-4-(pyrimidin-5-yl)benzoic acid

Übersicht

Beschreibung

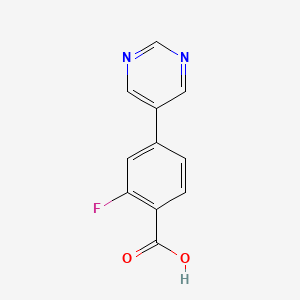

2-Fluoro-4-(pyrimidin-5-yl)benzoic acid , also known by its IUPAC name as 2-fluoro-4-(5-pyrimidinyl)benzoic acid , is a chemical compound with the molecular formula C₁₁H₇FN₂O₂ . Here are some key details:

- Molecular Weight : 218.19 g/mol

- CAS Number : 1248734-00-0

- IUPAC Name : 2-fluoro-4-(5-pyrimidinyl)benzoic acid

- InChI Code : 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16)

- InChI Key : RMUQWUBAIYXPGE-UHFFFAOYSA-N

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : Room temperature (RT)

Molecular Structure Analysis

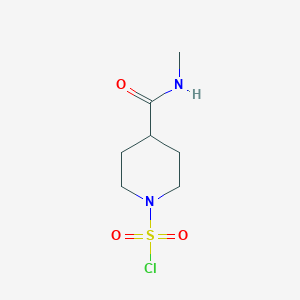

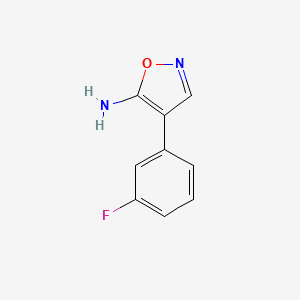

The molecular structure of 2-Fluoro-4-(pyrimidin-5-yl)benzoic acid consists of a benzoic acid core with a fluorine atom at the 2-position and a pyrimidine ring attached at the 4-position. The compound’s structure is shown below:

Chemical Reactions Analysis

While detailed chemical reactions specific to this compound are scarce, it is essential to recognize its potential reactivity. As a boronic ester, it could participate in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. However, the protodeboronation of unactivated alkyl boronic esters remains underexplored.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Soluble in organic solvents (e.g., DMSO, ethanol)

- Appearance : White powder

- Spectroscopic Data : IR (KBr): 3,285 cm⁻¹ (NH/NH₂), 1,655 cm⁻¹ (amide C=O); ¹H NMR (DMSO-d₆): δ 1.95 (s, 6H, pyrrole methyls), 5.80 (s, 2H, pyrrole-C₃ and C₄–H), 7.33 (d, J = 8.5 Hz, 2H, bridging phenyl-C₃ and C₅–H), 7.94 (d, J = 8.5 Hz, 2H, bridging phenyl-C₂ and C₆–H), 10.00 (s, 1H, NH)

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : “2-Fluoro-4-(pyrimidin-5-yl)benzoic acid” is a chemical compound with the CAS Number: 1248734-00-0 . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : This compound is typically used in a laboratory setting. The specific methods of application would depend on the particular synthesis being performed .

- Results or Outcomes : The outcomes of using this compound in a synthesis would depend on the specific reactions being performed. In general, it can be used to introduce the 2-fluoro-4-(pyrimidin-5-yl)benzoic acid moiety into a larger molecule .

-

Scientific Field: Medicinal Chemistry

- Application : Compounds containing five-membered heteroaryl amines, which could potentially include “2-Fluoro-4-(pyrimidin-5-yl)benzoic acid”, have shown relatively higher antiviral activity against Newcastle disease virus .

- Methods of Application : These compounds would be used in a medicinal chemistry context, likely as part of a drug discovery or development process .

- Results or Outcomes : The specific outcomes would depend on the particular study being conducted, but the referenced study suggests that these compounds have potential as antiviral therapeutics .

- Scientific Field: Material Science

- Application : This compound has been used in the synthesis of a stable porous In-MOF (Metal-Organic Framework) for the first time . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

- Methods of Application : The compound was used as a ligand in the synthesis process of the MOF .

- Results or Outcomes : The resulting MOF had great sorption capacity and showed remarkable dynamic selectivity for C2H2/CH4 and CO2/CH4 . It was also an efficient catalyst for fixing CO2 and epoxides .

-

Scientific Field: Pharmaceutical Research

- Application : This compound could potentially be used in the development of new pharmaceuticals . The specific applications would depend on the particular drug being developed .

- Methods of Application : In pharmaceutical research, this compound could be used as a building block in the synthesis of new drug molecules .

- Results or Outcomes : The outcomes would depend on the specific drug being developed. The compound could potentially contribute to the development of new treatments for various diseases .

-

Scientific Field: Agrochemical Research

- Application : “2-Fluoro-4-(pyrimidin-5-yl)benzoic acid” could potentially be used in the development of new agrochemicals .

- Methods of Application : In agrochemical research, this compound could be used as a building block in the synthesis of new pesticide or herbicide molecules .

- Results or Outcomes : The outcomes would depend on the specific agrochemical being developed. The compound could potentially contribute to the development of new pesticides or herbicides .

Safety And Hazards

- Pictograms : GHS07 (Warning)

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

- Precautionary Statements : P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Zukünftige Richtungen

Research avenues for this compound could include:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Methods : Develop efficient protocols for its synthesis and derivatization.

- Mechanistic Studies : Explore its reactivity and mechanisms in various reactions.

Eigenschaften

IUPAC Name |

2-fluoro-4-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUQWUBAIYXPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(pyrimidin-5-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)